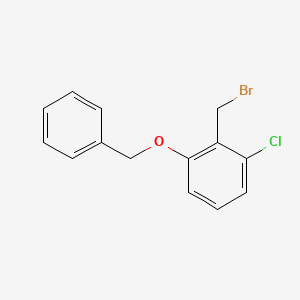
2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene
Vue d'ensemble
Description
2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromomethyl group, a chloro group, and a phenylmethyl ether group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene typically involves the bromination of 1-chloro-3-[(phenylmethyl)oxy]benzene. This can be achieved through the following steps:
Starting Material: 1-chloro-3-[(phenylmethyl)oxy]benzene.
Bromination: The starting material is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. This results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the chloro group can lead to the formation of the corresponding dechlorinated product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dechlorinated benzyl derivatives.
Applications De Recherche Scientifique
2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the chloro group can participate in reduction or elimination reactions. The phenylmethyl ether group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoethylbenzene: Similar in structure but lacks the chloro and phenylmethyl ether groups.
1-Chloro-3-[(phenylmethyl)oxy]benzene: Similar but lacks the bromomethyl group.
Benzyl Bromide: Contains a bromomethyl group but lacks the chloro and phenylmethyl ether groups.
Uniqueness
2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene is unique due to the combination of the bromomethyl, chloro, and phenylmethyl ether groups on the benzene ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research.
Propriétés
Formule moléculaire |
C14H12BrClO |
|---|---|
Poids moléculaire |
311.60 g/mol |
Nom IUPAC |
2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrClO/c15-9-12-13(16)7-4-8-14(12)17-10-11-5-2-1-3-6-11/h1-8H,9-10H2 |
Clé InChI |
TWXLMFIJHULRGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)Cl)CBr |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














